1,4-Dichloro-2-fluoro-3-iodobenzene
Description
Contextualization of Polysubstituted Haloarenes in Advanced Organic Synthesis
Polysubstituted haloarenes are of paramount importance in advanced organic synthesis due to the unique reactivity conferred by the halogen substituents. The nature, number, and position of the halogen atoms on the aromatic ring dictate the molecule's electronic properties and steric environment. This, in turn, allows for regioselective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The ability to sequentially and selectively replace different halogens based on their reactivity (I > Br > Cl > F) provides a powerful tool for the construction of complex molecular architectures.
Furthermore, the presence of multiple halogen atoms can significantly influence the physical and biological properties of the final products. For instance, the introduction of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. jmu.edu Consequently, polysubstituted haloarenes are indispensable intermediates in the synthesis of a diverse range of functional molecules.
Significance of 1,4-Dichloro-2-fluoro-3-iodobenzene as a Synthetic Synthon
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a synthetic synthon. The presence of three different halogen atoms (chlorine, fluorine, and iodine) at distinct positions on the benzene (B151609) ring offers a high degree of synthetic versatility. The iodine atom, being the most reactive among the halogens, can be selectively targeted for various transformations, such as metal-halogen exchange or cross-coupling reactions, leaving the chloro and fluoro substituents intact for subsequent modifications.
This differential reactivity allows for a stepwise and controlled introduction of various functional groups onto the aromatic ring. For example, the iodo group could be replaced with an aryl, alkyl, or alkynyl group via a suitable coupling reaction. Subsequently, the chloro groups could be targeted for further functionalization under different reaction conditions. The fluorine atom, being the least reactive, would likely remain on the ring, imparting its characteristic electronic effects on the final molecule. This makes this compound a potentially valuable building block for the synthesis of complex, highly substituted aromatic compounds.
Historical Development of Aromatic Halogenation Strategies Relevant to the Compound
The synthesis of polysubstituted haloarenes has evolved significantly over the years. Early methods often relied on direct electrophilic halogenation, which, while effective for simple arenes, often suffers from a lack of regioselectivity when multiple halogens are introduced. The development of more sophisticated and selective halogenation strategies has been crucial for accessing complex substitution patterns like that of this compound.
Key advancements include:
Sandmeyer-type Reactions: The diazotization of anilines followed by treatment with a halide source (e.g., CuCl, CuBr, KI) has been a cornerstone for the regioselective introduction of halogens. A plausible synthetic route to this compound could involve the diazotization of a corresponding aniline precursor.
Directed Ortho-Metalation (DoM): This strategy allows for the regioselective functionalization of aromatic rings through the use of a directing group. A suitably positioned directing group can facilitate the introduction of a halogen atom at a specific ortho position.
Halogen Dance Reactions: This isomerization reaction allows for the migration of a halogen atom to a more thermodynamically stable position on an aromatic ring, providing access to isomers that are difficult to obtain through direct halogenation.
Hypervalent Iodine Reagents: The use of hypervalent iodine reagents has emerged as a powerful tool for mild and selective halogenations. nih.govresearchgate.netarkat-usa.org Reagents like (dichloroiodo)benzene can be used for chlorinations, and various iodinating agents offer controlled introduction of iodine. nih.govresearchgate.netarkat-usa.org
The synthesis of a molecule as complex as this compound would likely involve a multi-step sequence leveraging a combination of these modern synthetic methodologies to achieve the desired regiochemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloro-2-fluoro-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKXLLABPFZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Dichloro 2 Fluoro 3 Iodobenzene
Regioselective Halogenation Approaches for Dichlorofluoroiodobenzene Scaffolds
Building the 1,4-dichloro-2-fluoro-3-iodobenzene structure through sequential halogenation involves the stepwise introduction of chlorine, fluorine, and iodine atoms onto a benzene (B151609) ring. The success of this approach is contingent on the directing effects of the substituents already present on the ring during each electrophilic substitution step.
Directed Iodination Strategies
Introducing the iodine atom onto a 1,4-dichloro-2-fluorobenzene precursor via electrophilic iodination is a potential pathway. In this scenario, the regiochemical outcome is dictated by the combined directing effects of the existing halogen substituents. Both chlorine and fluorine are ortho-, para-directing groups. The fluorine atom is a strongly activating ortho-, para-director, while the chlorine atoms are deactivating ortho-, para-directors.
The vacant positions on a 1,4-dichloro-2-fluorobenzene ring are at C3 and C5. The C3 position is ortho to the C2-fluorine and ortho to the C4-chlorine. The C5 position is meta to the C2-fluorine, ortho to the C4-chlorine, and para to the C1-chlorine. Given these influences, electrophilic iodination would likely result in a mixture of 3-iodo and 5-iodo isomers, with potential for the 3-iodo product to be favored due to the strong activating effect of the adjacent fluorine. However, achieving exclusive formation of the desired 3-iodo isomer is challenging due to the lack of complete regioselectivity in direct electrophilic iodination reactions. tpu.ru
Research into the regioselective iodination of chlorinated aromatic compounds has shown that specific reagent systems can offer improved control. For instance, systems utilizing silver salts like Ag₂SO₄ or AgSbF₆ with molecular iodine can selectively introduce iodine at the para position relative to a chlorine substituent. nih.gov However, for a molecule with multiple halogen substituents like 1,4-dichloro-2-fluorobenzene, predicting and achieving a single, specific iodination outcome remains a significant hurdle, often necessitating chromatographic separation of isomers.
Selective Chlorination Protocols
An alternative approach would involve the selective chlorination of a fluoro-iodobenzene precursor. For example, starting with 2-fluoro-3-iodobenzene, one would need to introduce two chlorine atoms specifically at the positions that would become C1 and C4 in the final product. The radical chlorination of alkanes, an archetypal C-H bond functionalization, is often unselective and produces isomeric mixtures. nih.gov While methods for selective chlorination exist, they often rely on specific directing groups or catalysts. The chlorination of aromatic substrates in the presence of catalysts like aluminum chloride is a well-known method, but it can lead to a high degree of polychlorination and complex isomer mixtures. Achieving the desired 1,4-dichloro pattern selectively on a pre-existing fluoro-iodobenzene scaffold would be difficult to control.
Controlled Fluorination Techniques
Introducing the fluorine atom onto a dichloro-iodobenzene scaffold represents another synthetic route. Direct fluorination of aromatic compounds is often too reactive and non-selective. A more controlled and widely used method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. wikipedia.org This process involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the aryl fluoride. wikipedia.org This method offers excellent regiocontrol, as the position of the fluorine atom is determined by the position of the amino group on the precursor. Therefore, this strategy would require the synthesis of 3-amino-1,4-dichloro-5-iodobenzene as a key intermediate.
Precursor Design and Transformation Pathways
A more robust and regiochemically precise strategy for synthesizing this compound involves designing a precursor that already contains the desired arrangement of chloro and fluoro substituents, with a functional group that can be cleanly converted into the iodo group.
Aminobenzene Derivatives as Starting Materials for Diazotization-Iodination Routes
The conversion of an aromatic amino group into an iodo group via a diazotization-iodination sequence, a variant of the Sandmeyer reaction, is a classic and highly reliable method for the regioselective synthesis of aryl iodides. wikipedia.orgorganic-chemistry.org This approach avoids the regioselectivity issues associated with direct electrophilic iodination. tpu.ru The key advantage is that the position of the iodine atom is unequivocally determined by the location of the amine group on the starting material.
For the synthesis of this compound, the logical precursor is 3-amino-1,4-dichloro-2-fluorobenzene (also known as 2,5-dichloro-3-fluoroaniline). This precursor contains the correct substitution pattern for the two chlorine atoms and the fluorine atom. The amino group at the C3 position serves as a handle for the introduction of iodine at that exact location. The synthesis proceeds by converting the primary aromatic amine into a diazonium salt, which is then displaced by an iodide nucleophile. organic-chemistry.org
Optimization of Diazotization-Iodination One-Pot Procedures
The traditional Sandmeyer reaction for iodination involves a two-step process: diazotization of the amine with sodium nitrite in a strong mineral acid (e.g., H₂SO₄, HCl) at low temperatures (0–5 °C), followed by reaction of the isolated diazonium salt with a solution of potassium iodide (KI), often in the presence of copper salts. tpu.ru However, these conditions can be harsh, and the diazonium salt intermediates can be unstable or explosive. nih.gov
Modern research has focused on developing milder, safer, and more efficient one-pot procedures that combine the diazotization and iodination steps, avoiding the need for strong acids and low temperatures. nih.govorganic-chemistry.org These optimized protocols are particularly suitable for complex or sensitive substrates.
One effective modern approach involves using p-toluenesulfonic acid (p-TsOH) as the acidic catalyst in a non-aqueous solvent like acetonitrile. organic-chemistry.org In this one-pot method, the aromatic amine, potassium iodide (KI), sodium nitrite (NaNO₂), and p-TsOH are mixed at room temperature. This system generates aryl iodides in good to excellent yields and avoids the use of harsh mineral acids and the need for low-temperature control. organic-chemistry.org The reaction is often cleaner, and byproducts are more easily separated.
Another significant advancement is the use of acidic ionic liquids, such as N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO₄), as both the solvent and the acid catalyst. researchgate.netresearchgate.net This method allows the diazotization to be carried out by simply grinding the amine, sodium nitrite, and the ionic liquid at room temperature. The resulting diazonium salts are often stable in the ionic liquid medium and react rapidly upon the addition of sodium iodide (NaI) to produce the corresponding aryl iodide in moderate to good yields. researchgate.netresearchgate.net This procedure is considered a "green" alternative, characterized by mild reaction conditions and a straightforward, inexpensive setup. researchgate.net
The table below compares the classical Sandmeyer conditions with modern one-pot alternatives for the conversion of an aromatic amine to an aryl iodide.
| Parameter | Classical Sandmeyer-type Reaction | p-TsOH Mediated One-Pot Procedure | Acidic Ionic Liquid One-Pot Procedure |
|---|---|---|---|
| Acid | Strong mineral acids (H₂SO₄, HCl) | p-Toluenesulfonic acid (p-TsOH) | Acidic Ionic Liquid (e.g., [H-NMP]HSO₄) |
| Temperature | Low temperature required (0–5 °C) | Room temperature | Room temperature |
| Solvent | Water | Acetonitrile | Acidic Ionic Liquid (acts as solvent) |
| Procedure | Typically two steps (diazotization, then iodination) | One-pot sequential reaction | One-pot sequential reaction (grinding) |
| Safety | Potentially unstable/explosive diazonium salt intermediates | Improved safety, no isolation of diazonium salt | Stable diazonium salts formed in situ |
| Advantages | Well-established, widely used | Mild conditions, good yields, avoids strong acids | "Green" method, simple, inexpensive, stable intermediates |
| References | tpu.ru | organic-chemistry.org | researchgate.netresearchgate.net |
Nitrobenzene Intermediates in Halogenation Sequences
The use of nitrobenzene derivatives is a well-established strategy in the synthesis of complex aromatic compounds. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. It can be introduced and later converted into an amino group, which can then be transformed into various other functionalities, including halogens, via diazotization reactions.
A plausible synthetic pathway to this compound can involve an intermediate such as 1,3-dichloro-2-fluoro-4-nitro-benzene. google.com This intermediate can be obtained through the reduction of its corresponding aniline precursor. google.com The general process involves the following steps:
Nitration: A suitable dichlorofluorobenzene precursor is nitrated using a mixture of nitric acid and sulfuric acid.
Reduction: The resulting nitro compound, for example, 1,3-dichloro-2-fluoro-4-nitro-benzene, is then reduced to the corresponding aniline (e.g., 2,4-dichloro-3-fluoro-aniline). google.com
Diazotization and Iodination: The aniline derivative is treated with a nitrite source (like sodium nitrite) in the presence of an acid to form a diazonium salt. Subsequent treatment with an iodide source, such as potassium iodide, replaces the diazonium group with iodine, yielding the target halogenated benzene. A one-pot method for diazotization and iodination can improve yield and safety by immediately reacting the diazonium salt as it forms. google.com
This multi-step approach allows for the controlled placement of the iodine atom.
Halogen Exchange Reactions for Targeted Substitution Patterns
Halogen exchange (Halex) reactions provide a powerful method for introducing specific halogens, particularly fluorine, into an aromatic ring. researchgate.net This process typically involves the nucleophilic substitution of a more reactive halogen (like chlorine or bromine) with a fluoride ion, often from an alkali metal fluoride like potassium fluoride (KF). researchgate.netgoogle.com
For the synthesis of this compound, a hypothetical Halex reaction could start with a precursor like 1,2,4-trichloro-3-iodobenzene. In this scenario, the chlorine atom at the 2-position, activated by adjacent electron-withdrawing groups, could be selectively replaced by fluorine.
Key features of Halex reactions include:
Catalysis: The reaction can be facilitated by aminophosphonium catalysts. google.com
Reaction Conditions: The process is typically carried out by heating a mixture of the haloaromatic compound with a finely-divided alkali metal fluoride. google.com
Regioselectivity: The position of the halogen exchange is influenced by the electronic environment of the carbon-halogen bond. In dichloronitrobenzene substrates, fluorination at the ortho-position to the nitro group is often faster than at the para-position due to the strong inductive effect of the nitro group. researchgate.net
Below is a table summarizing typical conditions for a related halogen exchange fluorination process.
| Parameter | Condition |
| Substrate | 1,3-dichloro-4-nitrobenzene researchgate.net |
| Fluorinating Agent | Alkali Metal Fluoride (e.g., KF) |
| Catalyst | Ionic Liquid or Aminophosphonium salt google.comresearchgate.net |
| Temperature | Elevated temperatures (e.g., 180-220°C) |
| Outcome | Exchange of chlorine for fluorine, preferentially at the position ortho to the nitro group researchgate.net |
Advanced Synthetic Techniques
Modern synthetic chemistry offers advanced methods for the precise introduction of halogens onto aromatic rings, including catalytic approaches and strategies for stereochemical control.
Catalytic Approaches for Halogen Introduction
The introduction of chlorine and iodine onto a benzene ring is typically achieved through electrophilic aromatic substitution. The reactivity of the halogen and the aromatic substrate can be enhanced through the use of catalysts.
Chlorination: For less reactive aromatic rings, a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is used. masterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, creating a more potent electrophile that can be attacked by the benzene ring. masterorganicchemistry.com
Iodination: Direct iodination with I₂ is generally a slow reaction. Therefore, an oxidizing agent (such as nitric acid or copper salts) is often used to convert iodine into a more powerful electrophilic species, such as the iodonium ion (I⁺). masterorganicchemistry.com For instance, cuprous iodide can be used to catalyze the iodination of aniline derivatives during a Sandmeyer-type reaction. google.com
The table below outlines common catalytic systems for halogenation.
| Halogenation | Reagents | Catalyst/Activating Agent |
| Chlorination | Cl₂ | FeCl₃ or AlCl₃ masterorganicchemistry.com |
| Iodination | I₂ | Oxidizing Agent (e.g., HNO₃, CuI) google.commasterorganicchemistry.com |
Stereochemical Control in Multi-Halogenated Systems
In the context of aromatic compounds, "stereochemical control" refers to regioselectivity—controlling the specific position of substitution on the benzene ring. When introducing a new substituent to a molecule that is already substituted, the existing groups direct the position of the new group. This is crucial in synthesizing a specific isomer like this compound.
Halogens (F, Cl) are deactivating yet ortho-, para-directing substituents for electrophilic aromatic substitution. youtube.com This means they slow down the reaction compared to benzene but direct incoming electrophiles to the positions ortho and para to themselves.
Consider the iodination of a precursor like 1,4-dichloro-2-fluorobenzene:
The fluorine at C-2 directs incoming electrophiles to its ortho (C-1, C-3) and para (C-5) positions.
The chlorine at C-1 directs to its ortho (C-2, C-6) and para (C-4) positions.
The chlorine at C-4 directs to its ortho (C-3, C-5) and para (C-1) positions.
The combined directing effects of the existing halogens determine the final position of the incoming iodine. The C-3 position is strongly activated as it is ortho to the C-2 fluorine and the C-4 chlorine. The strongest activating groups generally dictate the substitution pattern. youtube.com Therefore, the electrophilic iodination of 1,4-dichloro-2-fluorobenzene would be expected to yield the desired 3-iodo product with high selectivity.
| Substituent | Type | Directing Effect |
| -F | Deactivating | Ortho, Para youtube.com |
| -Cl | Deactivating | Ortho, Para youtube.com |
| -NO₂ | Deactivating | Meta youtube.com |
| -CH₃ | Activating | Ortho, Para youtube.com |
Mechanistic Investigations of Reactions Involving 1,4 Dichloro 2 Fluoro 3 Iodobenzene
Insights into Electrophilic Aromatic Substitution (SEAr) Pathways
Electrophilic aromatic substitution (SEAr) represents a fundamental class of reactions for functionalizing aromatic rings. The mechanistic pathways for a polysubstituted benzene (B151609), such as 1,4-dichloro-2-fluoro-3-iodobenzene, are intricately governed by the electronic properties of the existing substituents. The substitution occurs on one of the two available carbons, C-5 or C-6.
Halogen substituents on a benzene ring exhibit a dual electronic effect: they are deactivating due to their electron-withdrawing inductive effect (-I) and ortho-, para-directing due to their electron-donating resonance effect (+R). libretexts.orgaakash.ac.in The inductive effect withdraws electron density from the ring, making it less reactive towards electrophiles compared to benzene. openstax.orgmsu.edu However, the resonance effect, which involves the donation of a lone pair of electrons from the halogen to the aromatic π-system, enriches the electron density at the ortho and para positions. aakash.ac.in This resonance stabilization is most significant for the carbocation intermediates (arenium ions) formed during ortho and para attack, making these pathways more favorable than meta attack. openstax.org
In this compound, all four halogen substituents are ortho-, para-directing deactivators. libretexts.org The position of an incoming electrophile is determined by the cumulative directing influence of these groups on the two available positions, C-5 and C-6.
Influence on C-5: This position is ortho to the chlorine at C-4, meta to the iodine at C-3 and the fluorine at C-2, and para to the chlorine at C-1.
Influence on C-6: This position is ortho to the chlorine at C-1, meta to the fluorine at C-2 and the iodine at C-3, and para to the chlorine at C-4.
The directing effects of the halogens are summarized in the table below. The powerful ortho- and para-directing influences of the chlorine atoms at positions 1 and 4 are the most dominant factors.
| Substituent | Position | Directing Effect on C-5 | Directing Effect on C-6 |
|---|---|---|---|
| Chlorine | C-1 | Para (Favorable) | Ortho (Favorable) |
| Fluorine | C-2 | Meta (Unfavorable) | Meta (Unfavorable) |
| Iodine | C-3 | Meta (Unfavorable) | Meta (Unfavorable) |
| Chlorine | C-4 | Ortho (Favorable) | Para (Favorable) |
Both C-5 and C-6 positions are strongly activated by the ortho, para-directing effects of the two chlorine atoms. The choice between them would depend on subtle differences in activation and steric hindrance, often leading to a mixture of products. aakash.ac.in
The rate of electrophilic aromatic substitution is significantly reduced by the presence of deactivating halogen substituents. openstax.org This deactivation stems from the inductive effect, where the electronegative halogen pulls electron density away from the benzene ring, destabilizing the positively charged arenium ion intermediate. The order of reactivity for halobenzenes is F > Cl > Br > I, meaning that the most electronegative halogen is the least deactivating. libretexts.orglibretexts.org This trend is because the electron-donating resonance effect, which counters the inductive effect, is most effective for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.
Regioselectivity is also influenced by the balance of inductive and resonance effects. The pathway leading to the most stable transition state and arenium ion intermediate will be favored. libretexts.org Computational methods can be employed to predict the most likely site of substitution by calculating the energies of the potential intermediates formed upon electrophilic attack at C-5 versus C-6. nih.gov
| Halogen | Pauling Electronegativity | General Effect on SEAr Rate |
|---|---|---|
| Fluorine (F) | 3.98 | Least Deactivating |
| Chlorine (Cl) | 3.16 | Moderately Deactivating |
| Iodine (I) | 2.66 | Most Deactivating |
Radical Reaction Mechanisms
The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds in this compound. This makes it the most probable site for homolytic cleavage to generate an aryl radical. Aryl radicals are versatile and highly reactive intermediates in organic synthesis. nih.gov The generation of the 2,5-dichloro-3-fluorophenyl radical from the parent molecule can be achieved through several methods, including:
Reaction with radical initiators: Reagents like tributyltin hydride (n-Bu3SnH) in the presence of an initiator such as azobisisobutyronitrile (AIBN) can facilitate the homolytic cleavage of the C-I bond. nih.gov
Photochemical methods: Irradiation with light, often in the presence of a photosensitizer or photocatalyst, can provide the energy needed to break the C-I bond. unipv.it
Transition metal-catalyzed reactions: Various transition metal complexes can induce the formation of aryl radicals from aryl iodides. chemrxiv.org
Once formed, the 2,5-dichloro-3-fluorophenyl radical is a highly reactive species that can participate in a variety of reactions, including hydrogen atom abstraction from a solvent or another reagent, or addition to π-systems like alkenes and arenes. nih.gov
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for investigating the properties of transient species like aryl radicals. researchgate.net For the 2,5-dichloro-3-fluorophenyl radical, computational modeling can be used to:
Determine the geometry and electronic structure: Calculations can predict bond lengths, bond angles, and the distribution of spin density in the radical intermediate.
Calculate thermodynamic properties: The stability of the radical and the bond dissociation energy (BDE) of the parent C-I bond can be computed to understand the feasibility of radical formation.
Model reaction pathways: The transition states and activation energies for subsequent reactions of the aryl radical (e.g., hydrogen abstraction) can be calculated. This helps in predicting the most likely reaction products and understanding the reaction kinetics. nih.gov
These theoretical studies complement experimental findings by providing a detailed, molecular-level picture of the radical's behavior and reactivity.
Hypervalent Iodine Chemistry Principles Applied to this compound
A key feature of iodine is its ability to exist in higher oxidation states, forming hypervalent compounds where the iodine atom has more than eight electrons in its valence shell. diva-portal.org The iodine atom in this compound can be oxidized to form stable iodine(III) (λ³-iodane) and iodine(V) (λ⁵-iodane) species. princeton.edu These hypervalent iodine reagents are widely used in modern organic synthesis as mild and selective oxidizing agents, and they avoid the toxicity issues associated with heavy metal reagents like lead, mercury, and thallium. princeton.edusci-hub.se
The synthesis of hypervalent iodine(III) compounds from this compound can be achieved through straightforward oxidation procedures. The resulting compounds are valuable synthetic reagents capable of mediating a wide range of chemical transformations, including oxidations, halogenations, and oxidative functionalizations. arkat-usa.orgresearchgate.netnih.gov
| Hypervalent Iodine(III) Compound Type | General Structure | Typical Reagent for Synthesis |
|---|---|---|
| (Dichloroiodo)arene | ArICl₂ | Cl₂ |
| (Difluoroiodo)arene | ArIF₂ | XeF₂ |
| [Bis(acetoxy)iodo]arene | ArI(OAc)₂ | m-CPBA in Acetic Acid |
| [Bis(trifluoroacetoxy)iodo]arene | ArI(OCOCF₃)₂ | Trifluoroperacetic Acid or Oxone in Trifluoroacetic Acid organic-chemistry.org |
| Iodosylarene | ArIO | Hydrolysis of ArICl₂ |
Ar represents the 2,5-dichloro-3-fluorophenyl group.
The reactivity of these hypervalent iodine compounds is based on the lability of the iodine-ligand bonds and the favorable reduction of iodine(III) back to iodine(I). princeton.edu This property allows them to act as efficient transfer agents for the attached ligands (e.g., acetate, trifluoroacetate, or halogen) to other substrates.
Transition Metal-Catalyzed Reaction Mechanisms
The carbon-iodine bond of this compound is the most labile of the carbon-halogen bonds, making it the primary site for reactivity in transition metal-catalyzed cross-coupling reactions. The mechanism of these reactions typically involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.
Oxidative addition is the initial and often rate-determining step in many cross-coupling catalytic cycles. It involves the insertion of a low-valent transition metal center (e.g., Pd(0), Ni(0)) into the aryl-iodine bond. researchgate.netresearchgate.net This process results in the oxidation of the metal (e.g., to Pd(II)) and the formation of a new organometallic complex where both the aryl group and the iodide are bonded to the metal center.
For this compound, the reaction with a metal complex like Pd(PMe₃)₂ would proceed as follows:
1,4-Cl₂-2-F-3-I-C₆H + Pd(0)L₂ → (1,4-Cl₂-2-F-C₆H)-Pd(II)(I)L₂
Studies on substituted iodobenzenes have shown that electron-withdrawing substituents on the aromatic ring make the oxidative addition step more exergonic. researchgate.net The presence of two chlorine atoms and a fluorine atom on the benzene ring of this compound would therefore be expected to facilitate this oxidative addition process.
Following oxidative addition, the catalytic cycle continues with transmetalation and reductive elimination to form the final product and regenerate the active catalyst.
Transmetalation: In this step, an organic group (R) is transferred from a main-group organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the transition metal complex formed during oxidative addition. The iodide ligand is typically replaced by the new organic group.
(1,4-Cl₂-2-F-C₆H)-Pd(II)(I)L₂ + R-M' → (1,4-Cl₂-2-F-C₆H)-Pd(II)(R)L₂ + I-M'
Reductive Elimination: This is the final bond-forming step of the cycle. The two organic groups (the original aryl group and the newly transferred R group) are eliminated from the metal center, forming a new carbon-carbon bond. This process reduces the oxidation state of the metal, regenerating the catalytically active species (e.g., Pd(0)) which can then re-enter the cycle.
(1,4-Cl₂-2-F-C₆H)-Pd(II)(R)L₂ → 1,4-Cl₂-2-F-C₆H-R + Pd(0)L₂
The sequence of these fundamental steps is outlined in the table below, illustrating a generic catalytic cycle.
| Step | Description | General Transformation |
| 1. Oxidative Addition | The low-valent metal catalyst inserts into the aryl-iodine bond. | Ar-I + M(0) → Ar-M(II)-I |
| 2. Transmetalation | An organic group (R) is transferred from another metallic reagent to the catalyst. | Ar-M(II)-I + R-M' → Ar-M(II)-R + I-M' |
| 3. Reductive Elimination | The two organic groups couple and leave the metal center, forming the product and regenerating the catalyst. | Ar-M(II)-R → Ar-R + M(0) |
This catalytic cycle enables the versatile functionalization of the 3-position of the 1,4-dichloro-2-fluorobenzene core, leveraging the unique reactivity of the aryl-iodine bond.
Computational Chemistry and Theoretical Characterization of 1,4 Dichloro 2 Fluoro 3 Iodobenzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,4-dichloro-2-fluoro-3-iodobenzene, these methods can elucidate its three-dimensional geometry, electronic distribution, and reactivity patterns.
Table 1: Predicted Geometrical Parameters for a Halogenated Benzene (B151609) (Illustrative)
| Parameter | Value |
|---|---|
| C-C bond length (ring) | ~1.39 Å |
| C-Cl bond length | ~1.74 Å |
| C-F bond length | ~1.35 Å |
| C-I bond length | ~2.10 Å |
Note: The values in this table are illustrative and represent typical bond lengths and angles for halogenated benzenes as specific calculated values for this compound are not available in the cited literature.
Frontier Molecular Orbital (FMO) theory is pivotal in describing the reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the iodine atom, which is the most polarizable and highest-energy halogen. The LUMO is likely distributed over the aromatic ring with significant contributions from the carbon atoms bonded to the electronegative chlorine and fluorine atoms. The presence of multiple halogen substituents influences the energies of these orbitals. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Halogenated Benzene
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: These are representative values. The precise energies for this compound would require specific calculations.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes the most positive potential (electron-poor, prone to nucleophilic attack).
In this compound, the regions around the electronegative fluorine and chlorine atoms are expected to be electron-rich (negative potential, shaded towards red). Conversely, the iodine atom, due to the phenomenon of halogen bonding, can exhibit a region of positive potential (a "sigma-hole") along the C-I bond axis, making it a potential site for nucleophilic interaction. researchgate.netnih.gov The hydrogen atoms on the ring will also show positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.deyoutube.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory. These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule.
For this compound, NBO analysis would reveal the nature of the C-X (X = Cl, F, I) bonds, including their hybridization and polarity. It would also quantify the lone pair occupancies on the halogen atoms and their participation in delocalization into the antibonding orbitals of the benzene ring. For instance, the interaction between the lone pairs of the halogens and the π* orbitals of the aromatic ring can be evaluated to understand their electronic effect on the system. cerist.dzresearchgate.net
Table 3: Illustrative NBO Analysis Data for a C-I Bond
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|
Note: This table provides a hypothetical example of a donor-acceptor interaction that could be quantified by NBO analysis.
Thermochemical Properties and Stability Analysis
The thermochemical properties of a compound, such as its enthalpy of formation, are crucial for understanding its stability and energetic behavior in chemical reactions.
Conformational Analysis of Halogen-Substituted Benzene Rings
The conformational preferences of halogen-substituted benzene rings are primarily governed by the steric and electronic interactions between the substituents. In the case of this compound, the benzene ring itself is planar. The primary conformational aspect to consider would be any potential out-of-plane distortions of the substituents or slight puckering of the ring due to steric strain, although significant deviation from planarity is unlikely for a single benzene ring.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the most stable conformation by optimizing the molecular geometry to a minimum energy state. nih.gov For polysubstituted benzenes, the van der Waals radii of the halogen atoms (F: 1.47 Å, Cl: 1.75 Å, I: 1.98 Å) play a crucial role. The iodine atom, being the largest, will exert the most significant steric influence on its neighbors, the fluorine and chlorine atoms.
Theoretical studies on halogenated benzenes indicate that bond lengths and angles will adjust to accommodate the steric bulk of the substituents. nih.gov It is anticipated that the C-I bond will be the longest, followed by the C-Cl and C-F bonds. The bond angles between the substituents are also expected to deviate from the ideal 120° of an unsubstituted benzene ring to minimize repulsive forces. Specifically, the C-C-C angles involving the iodine and adjacent chlorine substituent may be slightly larger than 120°.
The electronic effects of the halogens also contribute to the molecule's geometry. Fluorine is the most electronegative, followed by chlorine, and then iodine. This difference in electronegativity influences the charge distribution within the benzene ring and the polarity of the carbon-halogen bonds. These electronic factors, in conjunction with steric hindrance, determine the final, most stable conformation of the molecule.
Simulation of Spectroscopic Signatures for Structural Elucidation
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which are essential for their structural elucidation. By simulating spectra based on the theoretically optimized geometry of this compound, we can predict its characteristic spectroscopic features.
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the various vibrational modes of a molecule. wikipedia.org Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or torsion, and has a characteristic frequency. wikipedia.org For a non-linear molecule like this compound with 10 atoms, there are 3N-6 = 24 fundamental vibrational modes. wikipedia.org
Theoretical vibrational frequencies can be calculated using methods like DFT. These calculations not only predict the frequencies but also the intensities of the corresponding peaks in the FTIR and Raman spectra. The assignments of these vibrational modes can be complex due to the coupling of various motions. However, some general predictions can be made based on the known vibrational frequencies of related halogenated benzenes. mdpi.com
Table 1: Predicted Vibrational Frequencies and Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Activity |
| C-H Stretching | 3100 - 3000 | FTIR & Raman |
| C=C Aromatic Ring Stretching | 1600 - 1450 | FTIR & Raman |
| C-H In-plane Bending | 1300 - 1000 | FTIR & Raman |
| C-F Stretching | 1250 - 1000 | Strong in FTIR |
| C-Cl Stretching | 850 - 550 | Strong in Raman |
| C-I Stretching | 600 - 500 | Strong in Raman |
| C-H Out-of-plane Bending | 900 - 675 | Strong in FTIR |
| Ring Puckering/Deformation | Below 600 | Raman |
Note: This table represents a theoretical prediction based on typical frequency ranges for the specified vibrational modes in halogenated aromatic compounds. Actual values would require specific DFT calculations.
The C-H stretching vibrations are expected in the high-frequency region. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ range. The C-X (halogen) stretching frequencies are highly dependent on the mass of the halogen atom. The C-F stretch is typically the highest, followed by C-Cl, and then C-I, which will appear at lower wavenumbers. The out-of-plane C-H bending modes are often strong in the FTIR spectrum and are characteristic of the substitution pattern on the benzene ring. Raman spectroscopy is particularly useful for observing the symmetric vibrations and the vibrations of the heavier atoms, making it well-suited for detecting the C-Cl and C-I stretching modes. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Theoretical calculations can predict the chemical shifts (δ) of the various nuclei (¹H, ¹³C, ¹⁹F) in this compound. These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the surrounding electronic environment.
The chemical shifts in halogenated benzenes are affected by the electronegativity, anisotropic effects, and in the case of heavier halogens, spin-orbit coupling. rsc.orgresearchgate.net
¹H NMR: The benzene ring in this compound has two hydrogen atoms. Their chemical shifts will be influenced by the electronic effects of the four halogen substituents. The strong electron-withdrawing nature of the fluorine and chlorine atoms is expected to deshield the protons, shifting their resonances downfield compared to unsubstituted benzene (δ 7.26 ppm).
¹³C NMR: The six carbon atoms of the benzene ring will each have a distinct chemical shift. The carbons directly bonded to the halogens (ipso-carbons) will show the most significant shifts. The electronegativity of the halogen plays a role, but for heavier halogens like iodine, the "heavy atom effect" and spin-orbit coupling can cause a shielding (upfield shift) of the ipso-carbon, which is counterintuitive to simple electronegativity arguments. researchgate.net The chemical shifts of the other carbon atoms will be influenced by the combined inductive and resonance effects of the four halogens.
Table 2: Theoretical NMR Chemical Shift Predictions for this compound
| Nucleus | Position | Predicted Chemical Shift Range (ppm) | Influencing Factors |
| ¹H | H-5, H-6 | 7.0 - 8.0 | Inductive effects of halogens |
| ¹³C | C-1 | 125 - 135 | Chlorine electronegativity and anisotropy |
| ¹³C | C-2 | 150 - 165 | Fluorine electronegativity (deshielding) |
| ¹³C | C-3 | 90 - 100 | Iodine heavy atom effect (shielding) |
| ¹³C | C-4 | 125 - 135 | Chlorine electronegativity and anisotropy |
| ¹³C | C-5 | 130 - 140 | Combined effects of adjacent substituents |
| ¹³C | C-6 | 130 - 140 | Combined effects of adjacent substituents |
| ¹⁹F | F at C-2 | -100 to -130 | Ortho iodine and chlorine substituents |
Note: These are estimated ranges based on known substituent effects in halogenated benzenes. Precise chemical shift predictions require dedicated GIAO (Gauge-Including Atomic Orbital) or other advanced computational methods.
Advanced Synthetic Applications and Derivatization of 1,4 Dichloro 2 Fluoro 3 Iodobenzene
Nucleophilic Aromatic Substitution (SNAr) on the Dichlorofluoro-Substituted Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The rate and regioselectivity of these reactions are dictated by the nature of the leaving group and the electronic effects of the other substituents on the ring. libretexts.org
In the context of SNAr reactions, the mobility of a halogen leaving group is inversely related to the strength of the carbon-halogen bond. Generally, the reactivity follows the trend I > Br > Cl > F. nih.govyoutube.com This is because the carbon-iodine bond is the weakest and most polarizable, making it the most susceptible to nucleophilic attack. nih.gov The presence of electron-withdrawing groups ortho and para to the leaving group can significantly accelerate the reaction by stabilizing the intermediate Meisenheimer complex. libretexts.org
For 1,4-dichloro-2-fluoro-3-iodobenzene, the iodine atom is expected to be the most labile leaving group in SNAr reactions. The two chlorine atoms and the fluorine atom are strong electron-withdrawing groups due to their inductive effects, which should activate the entire ring towards nucleophilic attack. However, the fluorine atom, forming the strongest carbon-halogen bond, would be the least likely to be displaced.
Table 1: General Trend of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in SNAr |
| C-F | ~485 | Least Reactive |
| C-Cl | ~328 | Moderately Reactive |
| C-Br | ~276 | Reactive |
| C-I | ~240 | Most Reactive |
| Note: These are average bond energies and can vary based on the specific molecular environment. |
The regioselectivity of nucleophilic attack on this compound will be governed by the combined electronic effects of the halogen substituents. All halogens are ortho, para-directing in electrophilic aromatic substitution due to lone pair donation, but in SNAr, their strong inductive electron-withdrawing effect is dominant. This effect is most pronounced at the ortho and para positions relative to the substituent.
In this molecule, the carbon atom attached to the iodine (C-3) is flanked by a fluorine and a chlorine atom, making it a highly electron-deficient center. A nucleophile would likely attack this position, leading to the displacement of the iodide. The chlorine at C-4 is para to the fluorine at C-2 and meta to the chlorine at C-1, while the chlorine at C-1 is ortho to the fluorine. The cumulative electron-withdrawing effects would need to be computationally modeled for a precise prediction, but the C-I bond is the most probable site of initial substitution. wuxibiology.com
Functionalization and Modification of the Benzene (B151609) Core
Beyond SNAr, other methods can be envisioned for modifying the core structure of this compound.
Direct C-H functionalization is a powerful tool in modern organic synthesis, often catalyzed by transition metals. nih.govacs.org However, for a molecule like this compound, which has only two C-H bonds and is heavily substituted with halogens, this approach may be challenging. The existing halogens can influence the reactivity of the remaining C-H bonds and may themselves be reactive under the conditions typically employed for C-H activation. Furthermore, the steric hindrance from the bulky iodine and chlorine atoms could impede access to the C-H bonds.
Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgwikipedia.orguwindsor.ca While halogens can act as weak DMGs, a more likely reaction pathway for this compound upon treatment with an organolithium reagent is metal-halogen exchange. uwindsor.ca The carbon-iodine bond is significantly more reactive towards organolithiums than C-H bonds or even C-Br and C-Cl bonds. Therefore, treatment with a reagent like n-butyllithium or t-butyllithium at low temperatures would likely result in the formation of a 1,4-dichloro-2-fluoro-3-lithiobenzene intermediate. This aryllithium species could then be trapped with various electrophiles to introduce a wide range of functional groups at the C-3 position.
Use as a Precursor for Complex Molecular Architectures
Polyhalogenated benzenes are valuable building blocks for the synthesis of complex organic molecules, particularly through sequential cross-coupling reactions. rsc.org The differential reactivity of the various carbon-halogen bonds in this compound can be exploited to achieve selective functionalization.
For instance, the more reactive C-I bond can undergo a Suzuki, Stille, or Sonogashira coupling reaction under conditions that leave the C-Cl bonds intact. The resulting product could then be subjected to a second cross-coupling reaction at one of the chlorine positions under more forcing conditions. This stepwise functionalization allows for the controlled and regioselective construction of highly substituted aromatic systems, which are often found in pharmaceuticals, agrochemicals, and materials science.
Table 2: Potential Sequential Cross-Coupling Strategy
| Step | Reaction Type | Reactive Site | Potential Reagent | Product Type |
| 1 | Suzuki Coupling | C-I | Arylboronic acid, Pd catalyst, base | 3-Aryl-1,4-dichloro-2-fluorobenzene |
| 2 | Buchwald-Hartwig | C-Cl | Amine, Pd catalyst, base (harsher conditions) | 3-Aryl-4-amino-1-chloro-2-fluorobenzene derivative |
This selective reactivity makes this compound and its isomers valuable precursors for creating diverse and complex molecular frameworks.
Intermediates in the Synthesis of Biologically Active Compounds
The strategic placement of chloro, fluoro, and iodo groups on the benzene ring of this compound makes it a valuable precursor for the synthesis of biologically active molecules. The distinct reactivities of these halogens allow for selective chemical transformations, enabling the construction of complex molecular architectures.
The presence of fluorine can significantly enhance the pharmacological properties of a molecule, such as metabolic stability, binding affinity, and bioavailability. tandfonline.comnih.gov The introduction of a fluorine atom can block sites susceptible to metabolic degradation and alter the electronic properties of the molecule, leading to improved drug-like characteristics. tandfonline.comnih.gov
The iodine atom, being the most reactive of the halogens in this compound towards cross-coupling reactions, serves as a primary handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds at the position of the iodine atom. researchgate.net This allows for the attachment of various aryl or alkyl groups, which is a key step in building the core structures of many pharmaceutical compounds.
For instance, in the development of kinase inhibitors, which are a crucial class of anti-cancer drugs, the synthesis often involves the coupling of a halogenated aromatic core with other heterocyclic fragments. nih.govnih.govrsc.orgrsc.orgresearchgate.net While direct use of this compound in a marketed drug is not prominently documented, its structural motifs are present in many developmental candidates. The dichlorofluorophenyl group can serve as a key pharmacophore, with the remaining iodo-substituent providing a reactive site for further elaboration to optimize biological activity.
Table 1: Potential Derivatization Reactions for Biological Applications
| Reaction Type | Reagent/Catalyst | Potential Product Class |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Substituted biaryls |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl alkynes |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Aryl amines |
| Stille Coupling | Organostannane, Pd catalyst | Substituted biaryls/alkenyls |
These reactions would typically proceed with high selectivity at the iodo-position due to the relative bond strengths (C-I < C-Br < C-Cl). researchgate.net
Building Blocks for Advanced Materials
The unique electronic and structural properties of this compound also make it a promising building block for advanced materials, particularly in the realm of organic electronics and liquid crystals. The high degree of halogenation can influence properties such as thermal stability, crystal packing, and electronic energy levels.
In the field of Organic Light-Emitting Diodes (OLEDs), the core structures often consist of substituted aromatic rings. researchgate.netgoogle.comyoutube.com The introduction of halogen atoms can tune the emission properties of the material. youtube.com By selectively functionalizing the iodo-position of this compound through cross-coupling reactions, it is possible to synthesize highly conjugated systems with potential applications as emitters or host materials in OLED devices. researchgate.netacs.orgoled-info.com The remaining chloro and fluoro substituents can enhance the material's stability and influence its charge transport properties. acs.org
Furthermore, the rigid, rod-like structures that can be synthesized from this building block are characteristic of molecules that form liquid crystal phases. google.comcleanenergywiki.orglibretexts.org The synthesis of biphenyls and other extended aromatic systems via dimerization or cross-coupling at the iodo-position could lead to novel liquid crystalline materials. rsc.orgacs.orgnih.gov The polarity and polarizability introduced by the halogen atoms are key factors in determining the mesophase behavior of such compounds. electronicsandbooks.comacs.org
Table 2: Potential Applications in Advanced Materials
| Material Class | Synthetic Strategy | Potential Property Enhancement |
|---|---|---|
| OLED Materials | Suzuki or Stille coupling to form extended π-systems | Tunable emission spectra, improved thermal stability |
| Liquid Crystals | Dimerization or coupling to form biphenyls | Modified mesophase behavior, altered dielectric anisotropy |
The derivatization of this compound offers a pathway to a wide array of functional molecules. The chemoselectivity of its halogen atoms in cross-coupling reactions allows for a stepwise and controlled synthesis of complex target structures for both biological and material science applications. nih.govnih.govresearchgate.netthieme-connect.de
Analytical and Spectroscopic Techniques for Structural Characterization and Reaction Monitoring
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 1,4-dichloro-2-fluoro-3-iodobenzene, a comprehensive NMR analysis involving ¹H, ¹³C, and ¹⁹F nuclei is essential for its complete characterization and to distinguish it from other isomers.
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons. The chemical shifts (δ) and coupling constants (J) will be influenced by the through-bond and through-space effects of the four different halogen substituents. The multiplicity of the signals (e.g., doublets, doublet of doublets) will provide crucial information about the relative positions of the protons and the fluorine atom.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would display six distinct signals corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are significantly influenced by the electronegativity of the directly attached halogen atoms, with the carbon bearing the iodine atom expected at the highest field (lowest ppm value) and the one bonded to fluorine at a lower field. Furthermore, carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.) will be observed, which is a powerful tool for assigning the signals of the fluorinated and adjacent carbons.
¹⁹F NMR spectroscopy is particularly valuable for fluorine-containing compounds. A single resonance would be expected for this compound, and its chemical shift would be characteristic of a fluorine atom on a highly substituted benzene ring. Coupling between the fluorine and the neighboring protons would also be observable in the ¹⁹F NMR spectrum, providing further confirmation of the structure. The precise chemical shifts and coupling constants from these NMR experiments are critical for differentiating this compound from its various structural isomers, such as 1,4-dichloro-2-fluoro-5-iodobenzene or 2,4-dichloro-1-fluoro-3-iodobenzene, as each isomer will have a unique set of NMR parameters.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | 7.0 - 8.0 | d, dd | J(H-H) ≈ 7-9; J(H-F) ≈ 5-10 |
| ¹³C | 90 - 160 | d | ¹J(C-F) ≈ 240-260; ²J(C-F) ≈ 20-30 |
| ¹⁹F | -100 to -140 | m | J(F-H) ≈ 5-10 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₆H₂Cl₂FI), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. A key feature in the mass spectrum of chlorine-containing compounds is the characteristic isotopic pattern. Due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes, the molecular ion region will exhibit a cluster of peaks with a specific intensity ratio. For a molecule with two chlorine atoms, the M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in a ratio of approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms.
Electron ionization (EI) is a common ionization technique that leads to the fragmentation of the molecule. The analysis of these fragment ions can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of halogen atoms (I, Cl, F) or molecules such as HCl. The relative abundance of these fragment ions can help in distinguishing it from its isomers, as the substitution pattern on the aromatic ring will influence the stability of the resulting fragments.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Comments |
| [M]⁺ | 309.8 | Molecular ion with ³⁵Cl isotopes |
| [M+2]⁺ | 311.8 | Molecular ion with one ³⁵Cl and one ³⁷Cl |
| [M+4]⁺ | 313.8 | Molecular ion with two ³⁷Cl isotopes |
| [M-I]⁺ | 182.9 | Loss of an iodine atom |
| [M-Cl]⁺ | 274.9 | Loss of a chlorine atom |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.
The resulting crystal structure would confirm the substitution pattern on the benzene ring, providing unequivocal proof of its identity and distinguishing it from all other possible isomers. Furthermore, the analysis of the crystal packing can reveal information about non-covalent interactions, such as halogen bonding (e.g., I···Cl, I···F interactions) or π-π stacking, which govern the solid-state properties of the compound. While no specific crystallographic data for this compound was found in the provided search results, this technique remains the gold standard for absolute structure determination.
Chromatographic Techniques for Purity Assessment and Isolation of Isomers
Chromatographic techniques are essential for assessing the purity of this compound and for the separation of potential isomers that may be present as impurities from its synthesis.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like halogenated benzenes. The retention time of this compound on a given GC column under specific conditions (e.g., temperature program, carrier gas flow rate) is a characteristic property that can be used for its identification and quantification. Different isomers will likely have slightly different boiling points and polarities, leading to their separation on the GC column. The coupled mass spectrometer provides mass spectra for each separated component, allowing for their positive identification.
High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be used for the purity assessment of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for the separation of aromatic compounds. The retention of the compound is influenced by its hydrophobicity. Isomers of dichlorofluoroiodobenzene can often be separated by optimizing the mobile phase composition and the type of stationary phase. HPLC is also a valuable tool for the preparative-scale purification of the desired isomer from a mixture.
Future Directions and Emerging Research Avenues for 1,4 Dichloro 2 Fluoro 3 Iodobenzene
Development of Novel Catalytic Systems for Greener Synthesis
The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research into 1,4-dichloro-2-fluoro-3-iodobenzene will likely prioritize the development of novel catalytic systems that offer greener synthetic routes. Traditional methods for the synthesis of polyhalogenated aromatics can involve harsh conditions and the use of stoichiometric reagents, leading to significant waste generation.
Emerging research in catalysis offers promising alternatives. For instance, the use of heterogeneous catalysts, such as metal nanoparticles supported on materials like graphitic carbon nitride, could provide highly efficient and recyclable systems for the synthesis and functionalization of this compound. sciencedaily.com These catalysts can offer lower energy consumption and a significant reduction in byproducts. sciencedaily.com Furthermore, the exploration of organocatalysis, which avoids the use of metals altogether, presents another avenue for green synthesis. researchgate.net N-heterocyclic carbenes, for example, have shown potential in the functionalization of C-H bonds and could be adapted for reactions involving this compound. researchgate.net The goal would be to create catalytic cycles with high atom economy, minimizing waste and environmental impact.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The integration of this compound into flow chemistry setups is a promising area for future research. This approach would be particularly beneficial for reactions involving hazardous intermediates or precise control of reaction parameters. researchgate.net
Automated synthesis platforms, which can perform numerous reactions in parallel, could be coupled with flow chemistry to rapidly screen reaction conditions and explore the chemical space around this compound. drugdiscoverytrends.com This would accelerate the discovery of new derivatives and their subsequent applications. For example, a modular flow system could be designed to sequentially functionalize the iodine and chlorine atoms, creating a library of novel compounds for biological or materials screening. drugdiscoverytrends.com
Exploration of New Reactivity Modes and Mechanistic Pathways
The reactivity of this compound is largely dictated by its halogen substituents. The carbon-iodine bond is the most labile and is a prime site for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds. beilstein-journals.org Future research will likely delve into more nuanced and novel reactivity modes.
One area of exploration is the formation of hypervalent iodine reagents from this compound. These reagents are powerful oxidizing agents and can participate in a wide range of transformations. frontiersin.org Understanding the mechanistic pathways of such reactions, including the potential for radical intermediates, will be crucial for controlling the selectivity and efficiency of these transformations. rsc.orgrsc.org Furthermore, the presence of multiple halogen atoms could lead to interesting intramolecular reactions and rearrangements, offering pathways to complex molecular architectures. The study of the reactivity of polycyclic aromatic hydrocarbons in the presence of halogens suggests that complex reaction mechanisms, including electrophilic substitution and single electron transfer, could be at play. bohrium.comnih.gov
Computational Design and Prediction of Novel Derivatives with Tailored Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the design of new molecules with specific functions. longdom.orgnumberanalytics.comnumberanalytics.com Future research on this compound will undoubtedly leverage computational methods to design novel derivatives with tailored reactivity and properties.
Using techniques such as Density Functional Theory (DFT), researchers can model the electronic structure of this compound and predict how different substituents would affect its reactivity at each position. baranlab.org This in-silico approach can guide synthetic efforts by identifying promising target molecules for applications in drug discovery or materials science, thereby reducing the time and resources spent on trial-and-error experimentation. For instance, computational models could be used to design derivatives with specific electronic properties for use in organic electronics or with particular binding affinities for biological targets. eolss.net
Applications in Supramolecular Chemistry and Materials Science
The unique electronic and steric properties of this compound make it an attractive building block for supramolecular chemistry and materials science. The presence of multiple halogen atoms allows for the formation of halogen bonds, which are directional non-covalent interactions that can be used to construct complex supramolecular assemblies. nih.govbohrium.comacs.org Future research could explore the use of this compound in the design of liquid crystals, porous organic frameworks, and other functional materials where precise control over molecular self-assembly is crucial. scribd.com
In the realm of materials science, this compound holds promise as a monomer for the synthesis of high-performance polymers. Specifically, its di-chloro substituents could serve as reactive sites for the formation of poly(aryl ether)s. shu.eduorganic-chemistry.org The incorporation of fluorine into the polymer backbone is known to enhance properties such as thermal stability, chemical resistance, and dielectric performance. The synthesis of fluorinated poly(aryl ether)s has been shown to yield materials with low dielectric constants, making them suitable for applications in high-speed communication technologies.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1,4-Dichloro-2-fluoro-3-iodobenzene?
Answer:
Synthesis typically involves sequential halogenation of a benzene ring. A stepwise approach is recommended:
Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions (70–90°C, 12–24 hours) .
Chlorination : Introduce chlorine via Friedel-Crafts halogenation with AlCl₃ as a catalyst (room temperature, inert atmosphere) .
Iodination : Employ iodinating agents like N-iodosuccinimide (NIS) in acetic acid (reflux for 6–8 hours) .
Key considerations : Monitor reaction progress via TLC or GC-MS. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to avoid cross-contamination.
Advanced: How can computational modeling predict regioselectivity in halogenation steps for this compound?
Answer:
Regioselectivity can be modeled using density functional theory (DFT) to analyze electron density and frontier molecular orbitals:
Electrophilic substitution sites : Calculate Fukui indices to identify electron-rich positions prone to halogenation .
Steric effects : Use molecular mechanics (e.g., MMFF94 force field) to assess steric hindrance from adjacent substituents .
Validation : Compare computed NMR shifts (GIAO method) with experimental data to confirm accuracy .
Example : For iodination, DFT predicts higher reactivity at the meta position due to ortho/para-directing effects of fluorine and chlorine .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach ensures structural confirmation:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded aromatic protons near halogens) .
- FT-IR : Confirm C-F (1100–1000 cm⁻¹) and C-Cl (750–550 cm⁻¹) bonds .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 304.8712) and isotopic patterns for iodine .
Note : Use deuterated solvents (e.g., CDCl₃) to avoid solvent interference in NMR.
Advanced: How can researchers resolve discrepancies in NMR data for this compound?
Answer:
Contradictions often arise from solvent effects, impurities, or dynamic processes:
Solvent calibration : Ensure deuterated solvent purity and correct referencing (e.g., TMS at 0 ppm) .
Variable-temperature NMR : Detect conformational changes (e.g., hindered rotation of halogens) by analyzing spectra at 25°C and −40°C .
Cross-validation : Compare with computational predictions (DFT-based NMR) or alternative techniques like X-ray crystallography .
Advanced: What strategies mitigate decomposition during storage of this compound?
Answer:
Decomposition risks (e.g., C-I bond cleavage) require stringent storage protocols:
Environment : Store in amber vials under argon at −20°C to prevent photolytic/oxidative degradation .
Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated breakdown .
Monitoring : Regularly analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is this compound utilized as a precursor in advanced organic synthesis?
Answer:
Its polyhalogenated structure enables diverse transformations:
- Cross-coupling reactions : Suzuki-Miyaura coupling (Pd catalysis) to introduce aryl groups at the iodine site .
- Nucleophilic substitution : Replace iodine with amines or alkoxides in polar aprotic solvents (e.g., DMF, 80°C) .
- Photocatalysis : Use as a substrate in C-H functionalization under visible light (e.g., Ir-based catalysts) .
Advanced: What methodological approaches address low yields in multi-step syntheses involving this compound?
Answer:
Optimize yields via:
Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity) .
In situ monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation .
Flow chemistry : Improve heat/mass transfer in halogenation steps using microreactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
